molecular formula C8H6S B130079 Benzo[b]thiophene-D6 CAS No. 1444206-31-8

Benzo[b]thiophene-D6

Cat. No. B130079
CAS RN: 1444206-31-8
M. Wt: 140.24 g/mol
InChI Key: FCEHBMOGCRZNNI-MZWXYZOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It is soluble in ether, acetone, benzene, and general organic solvents, soluble in alcohol, insoluble in water, and soluble in concentrated sulfuric acid to show cherry red, which disappears when heated .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has attracted intensive research. An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed. A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Molecular Structure Analysis

The molecular weight of Benzo[b]thiophene is 134.198 . The 3D structure of Benzo[b]thiophene can be viewed using Java or Javascript .


Chemical Reactions Analysis

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed. A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Physical And Chemical Properties Analysis

Benzo[b]thiophene has a molecular weight of 134.198. It has an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Scientific Research Applications

Synthesis and Characterization

Benzo[b]thiophenes are significant in synthetic medicinal chemistry due to their broad spectrum of pharmacological properties. Recent research has focused on developing efficient methods for synthesizing benzo[b]thiophene derivatives. For instance, Duc (2020) highlights various approaches for the construction of the benzo[b]thiophene skeleton, emphasizing the use of different catalysts and substrates in these processes (Duc, 2020). Similarly, Isloor et al. (2010) discuss the synthesis of new benzo[b]thiophene derivatives, such as thiadiazoles and oxadiazoles, which were characterized using elemental analyses and spectral studies (Isloor, Kalluraya & Sridhar Pai, 2010).

Applications in Organic Electronics

Benzo[b]thiophene derivatives have been employed as organic photoelectric materials and semiconductors. For example, Tisovský et al. (2019) synthesized new benzo[b]benzo[4,5]thieno[2,3-d]thiophene derivatives, characterizing them for use in organic field-effect transistors (Tisovský et al., 2019). Additionally, Mao et al. (2016) described the copper(I)-catalyzed sulfonylation of (2-alkynylaryl)boronic acids, leading to the construction of benzo[b]thiophene 1,1-dioxides, which could have potential applications in electronic devices (Mao, Zheng, Xia & Wu, 2016).

Biological and Pharmaceutical Applications

Benzo[b]thiophene-based compounds have shown potential in various biological applications. Barbier et al. (2022) synthesized benzo[b]thiophene acylhydrazones, which exhibited antimicrobial properties against multidrug-resistant Staphylococcus aureus (Barbier et al., 2022). Keri et al. (2017) reviewed the pharmacological activities of benzo[b]thiophene derivatives, noting their application as anti-microbial, anti-cancer, anti-inflammatory, and anti-oxidant agents (Keri, Chand, Budagumpi, Somappa, Patil & Nagaraja, 2017).

Environmental Applications

In environmental research, benzo[b]thiophene has been studied for its role in the photochemical oxidation of polycyclic aromatic sulfur heterocycles, which are constituents of crude oils. Andersson and Bobinger (1992) investigated the photooxidation of benzo[b]thiophene in aqueous solutions, simulating oil spills in oceans (Andersson & Bobinger, 1992).

Mechanism of Action

Target of Action

Benzo[b]thiophene-D6, a derivative of benzo[b]thiophene, has been found to have potential anticancer effects . The primary targets of this compound are cancer cell lines such as HT-29 and A549 . These cell lines are often used in research as models for human cancers, and their inhibition can lead to the suppression of cancer growth.

Mode of Action

The compound interacts with its targets by exhibiting antiproliferative activities, which means it can inhibit cell growth and multiplication . This interaction results in changes at the cellular level, including the induction of apoptosis (programmed cell death) and cell cycle arrest at the G0/G1 phase . Molecular docking studies suggest that the compound can bind well to the active site of the VEGFR2 receptor , a key player in angiogenesis, the process by which new blood vessels form from pre-existing vessels.

Biochemical Pathways

The induction of apoptosis and cell cycle arrest suggests that it may interfere with the signaling pathways that regulate these processes . The binding to the VEGFR2 receptor also implies that it could affect the VEGF signaling pathway, which plays a crucial role in angiogenesis .

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth. This is achieved through the induction of apoptosis and cell cycle arrest in the targeted cancer cells . The compound’s potential to bind to the VEGFR2 receptor suggests that it may also inhibit angiogenesis , thereby preventing the formation of new blood vessels that tumors need to grow and survive.

Safety and Hazards

Benzo[b]thiophene causes severe skin burns and eye damage. It may cause respiratory irritation. It is advised not to breathe dust/fume/gas/mist/vapors/spray. After handling, wash face, hands, and any exposed skin thoroughly. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area .

Future Directions

Benzo[b]thiophenes are present in a large number of natural and non-natural compounds. They have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. The use of benzo[b]thiophene derivatives in other fields has also been reported .

properties

IUPAC Name

2,3,4,5,6,7-hexadeuterio-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEHBMOGCRZNNI-MZWXYZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(S2)[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.